

# Application Note: Ultrasensitive Quantification of Farnesylcysteine in Cell Lysates by LC-MS/MS

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## Compound of Interest

Compound Name: *Farnesylcysteine*

Cat. No.: *B1623977*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl isoprenoid is attached to a cysteine residue near the C-terminus of a target protein.[1][2][3] This modification is catalyzed by the enzyme farnesyltransferase (FTase) and is essential for the proper subcellular localization and function of numerous proteins involved in key signaling pathways, including the Ras superfamily of small GTPases.[3][4] Dysregulation of protein farnesylation is implicated in various diseases, making the accurate quantification of farnesylation levels in cells a crucial aspect of both basic research and drug development, particularly in the context of farnesyltransferase inhibitors.[4][5]

This application note provides a detailed protocol for the detection and quantification of **farnesylcysteine**, the product of proteolytic degradation of farnesylated proteins, in cell lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the precise measurement of farnesylation levels.

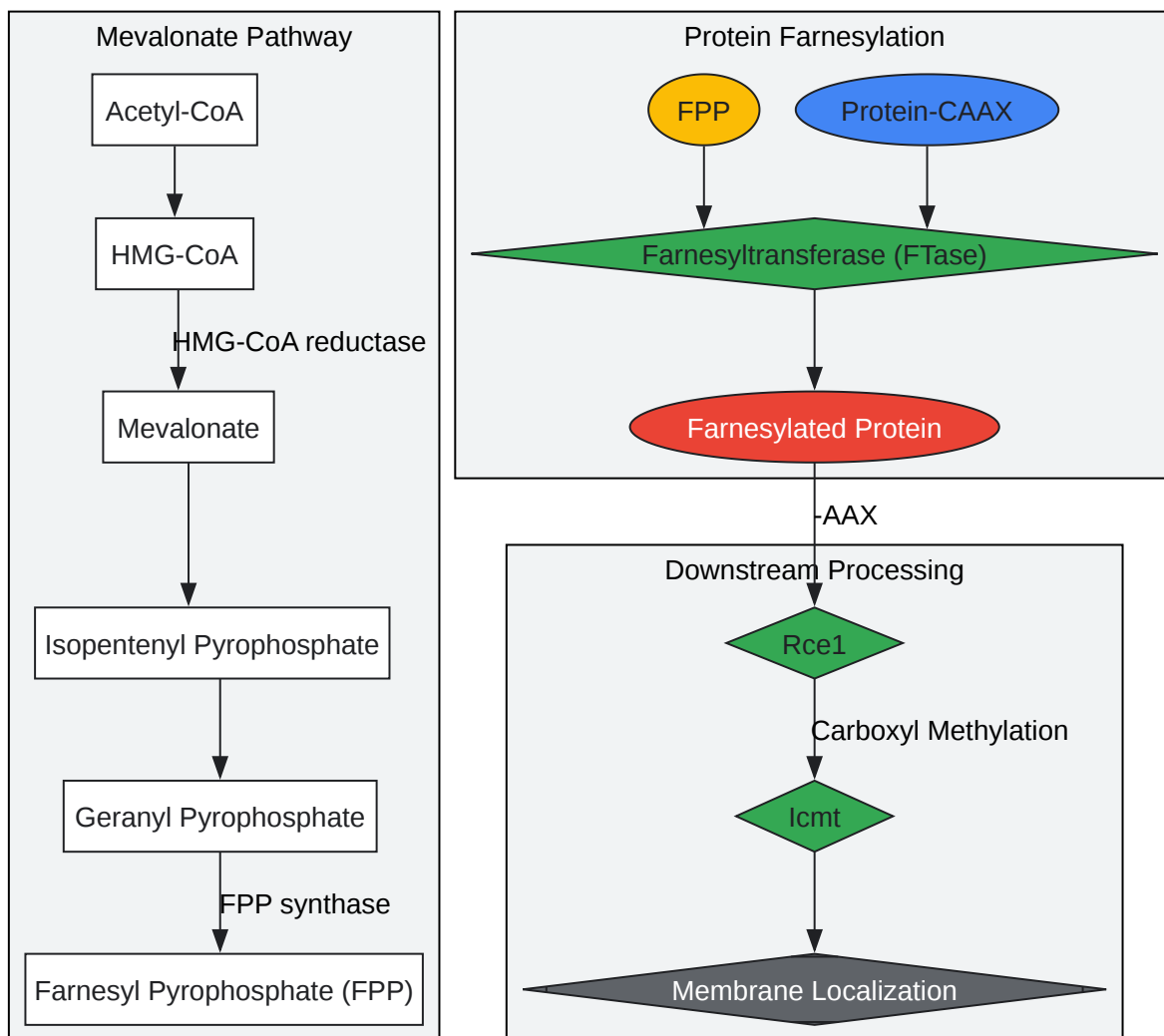
## Principle of the Method

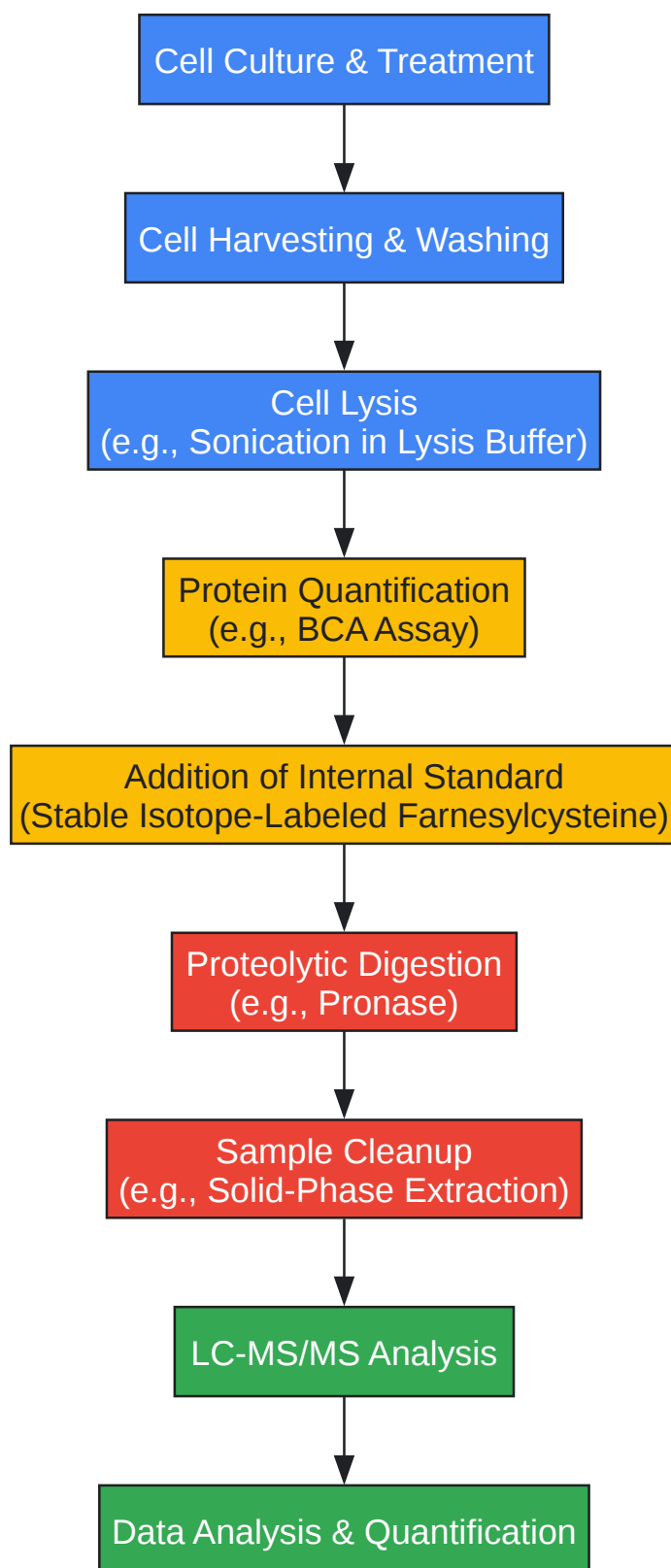
The protocol involves the harvesting and lysis of cells, followed by the crucial step of proteolytic digestion to release **farnesylcysteine** from farnesylated proteins. The released **farnesylcysteine** is then separated from other cellular components by reverse-phase liquid

chromatography and quantified using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. The use of a stable isotope-labeled internal standard is critical for accurate quantification by correcting for matrix effects and variations in sample processing.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Signaling Pathway Involving Protein Farnesylation

Protein prenylation is a multi-step process. Initially, farnesyltransferase (FTase) or geranylgeranyltransferase type I (GGTase-I) catalyzes the attachment of a farnesyl or geranylgeranyl group to a cysteine residue within a C-terminal CAAX motif of the target protein.[\[1\]](#) Following this, the protein often undergoes further modifications.[\[1\]](#) This entire process is vital for the proper membrane association and function of many signaling proteins like Ras.[\[4\]](#)





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